molecular formula C8H5NO3 B8489586 5-Hydroxybenzo[d]oxazole-4-carbaldehyde

5-Hydroxybenzo[d]oxazole-4-carbaldehyde

Cat. No. B8489586
M. Wt: 163.13 g/mol
InChI Key: KLYLPVUBSHVUFB-UHFFFAOYSA-N
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Patent
US09040714B2

Procedure details

A mixture of compound 3 (350 mg, 1.05 mmol) and HMTA (560 mg, 4 mmol) in AcOH (35 mL) was heated to 90° C. under N2 for 1.5 h. The reaction was monitored by LCMS. After cooled to RT, the solvent was removed under vacuum. The residue was purified by prep-HPLC to give 5-hydroxybenzo[d]oxazole-4-carbaldehyde (152 mg, 25% yield). 1HNMR (DMSO, 400 MHz): δ 10.99 (s, 1H, OH), 10.53 (s, 1H, CHO), 8.86 (s, 1H, ArH), 8.00 (d, 1H, J=9.2 Hz, ArH), 7.05 (d, 1H, J=8.8 Hz, ArH). MS [ESI, MH+]: 164.1.
Name
compound 3
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C[C:9]2[C:8]([CH:12]=[O:13])=[C:7]([OH:14])[CH:6]=[CH:5][C:4]=2N=1.C1N2CN3[CH2:24][N:18](C2)CN1C3.CC(O)=[O:27]>>[OH:14][C:7]1[C:8]([CH:12]=[O:13])=[C:9]2[N:18]=[CH:24][O:27][C:4]2=[CH:5][CH:6]=1

Inputs

Step One
Name
compound 3
Quantity
350 mg
Type
reactant
Smiles
ClC1=NC=2C=CC(=C(C2C=C1)C=O)O
Name
Quantity
560 mg
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
35 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to RT
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by prep-HPLC

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(N=CO2)=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 152 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.